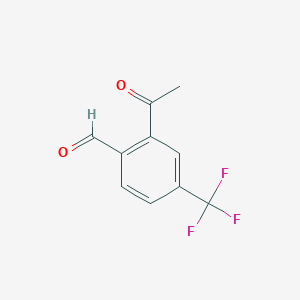

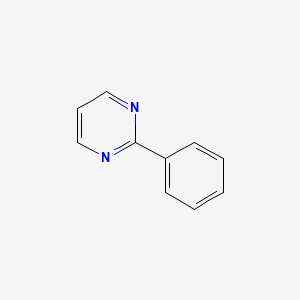

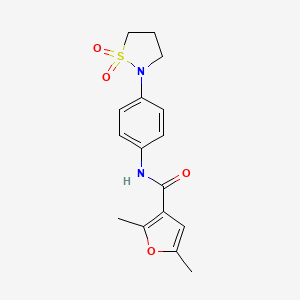

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate, also known as IPA-3, is a small molecule inhibitor that has been shown to selectively inhibit the activity of the Rho GTPase family member RhoGTPase-activating protein 1 (ARHGAP1). This molecule has been the focus of significant scientific research due to its potential applications in cancer treatment and other diseases that involve dysregulation of Rho GTPase signaling pathways.

Applications De Recherche Scientifique

Herbicidal Applications

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate and its derivatives have been explored for their potential in herbicidal activities. For instance, a study by Wang et al. (2004) synthesized a series of 2-cyanoacrylates that exhibited good herbicidal activities. These compounds, which include variations of the isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate structure, were found to be effective inhibitors of photosystem II (PSII) electron transport in plants.

Supramolecular Assembly and Crystal Structure

The supramolecular assembly and crystal structure of related compounds have been a subject of study, contributing to the understanding of the chemical's properties and potential applications. Matos et al. (2016) conducted a study on the assembly and crystal structure of a related compound, providing insights into the noncovalent interactions and molecular conformations that play a crucial role in its stability and reactivity (Matos et al., 2016).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives have been widely studied. For example, Venkatanarayana and Dubey (2012) focused on the L-Proline-catalyzed synthesis of this compound, exploring eco-friendly catalysis methods. Similarly, Kalalbandi and Seetharamappa (2013) synthesized and developed single crystals of a related compound, furthering understanding of its structural properties.

Photoinduced cis-trans Isomerization

The photoinduced cis-trans isomerization of related ethyl-3-(1H-indole-3-yl)acrylate compounds has been studied, providing insights into the dynamic behavior of these molecules under light exposure. Sengupta et al. (2015) investigated the excited state relaxation mechanism of a related compound, revealing key aspects of its photoresponsive properties (Sengupta et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

propan-2-yl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(2)19-15(18)11(8-16)7-12-9-17-14-6-4-3-5-13(12)14/h3-7,9-10,17H,1-2H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICMEXPCBQXUHL-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3000278.png)

![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid](/img/structure/B3000286.png)

![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B3000290.png)

![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)

![3-Methoxyspiro[3.3]heptan-2-one](/img/structure/B3000294.png)